molecular formula C10H15FN2 B13536468 2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline

2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline

Cat. No.: B13536468
M. Wt: 182.24 g/mol
InChI Key: URBJMPKHQUCYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a fluorine atom attached to the benzene ring and an aminoethyl group, making it a versatile compound in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline typically involves the reaction of 4-fluoroaniline with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of catalysts and specific reaction parameters ensures high yield and purity of the product. The final compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-aminoethyl)-4-chloro-N,N-dimethylaniline
  • 2-(2-aminoethyl)-4-bromo-N,N-dimethylaniline
  • 2-(2-aminoethyl)-4-iodo-N,N-dimethylaniline

Uniqueness

2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C10H15FN2/c1-13(2)10-4-3-9(11)7-8(10)5-6-12/h3-4,7H,5-6,12H2,1-2H3

InChI Key

URBJMPKHQUCYQM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)F)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.